6-Dimethylamino-2'-deoxyguanosine

Vue d'ensemble

Description

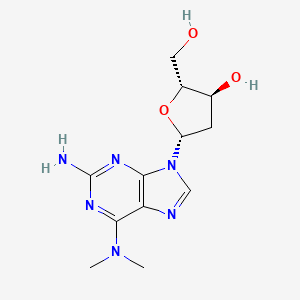

6-Dimethylamino-2’-deoxyguanosine is a modified nucleoside analog derived from guanosine It features a dimethylamino group at the 6-position of the guanine base and a deoxyribose sugar at the 2’ position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-2’-deoxyguanosine typically involves the modification of guanosine or its derivatives. One common method includes the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the dimethylamino group at the 6-position of the guanine base. This can be achieved through nucleophilic substitution reactions using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of 6-Dimethylamino-2’-deoxyguanosine may involve enzymatic synthesis using nucleoside phosphorylases. For example, thymidine phosphorylase and purine nucleoside phosphorylase can be employed in a one-pot cascade reaction to produce the desired nucleoside analog . This method is advantageous due to its high efficiency and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

6-Dimethylamino-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted guanosine analogs.

Applications De Recherche Scientifique

Chemical Synthesis and Research

Building Block for Nucleoside Analog Synthesis

6-Dimethylamino-2'-deoxyguanosine serves as a crucial building block for synthesizing more complex nucleoside analogs. Its structural modifications allow researchers to explore new compounds with varying biological activities and properties.

Studies on Nucleic Acid Interactions

The compound is utilized in studies investigating the interactions between nucleic acids and various ligands. Its incorporation into DNA or RNA can disrupt normal base pairing, providing insights into nucleic acid function and stability .

Biological Applications

Mechanism of Action

The dimethylamino group at the 6-position enables this compound to form non-standard hydrogen bonds with nucleic acids, leading to potential disruptions in DNA replication and transcription processes. This characteristic makes it a candidate for therapeutic applications, particularly in targeting cancer cells .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Diagnostic Reagents and Molecular Probes

The compound is also used in developing diagnostic reagents and molecular probes for detecting specific nucleic acid sequences. Its ability to bind selectively to DNA makes it valuable for applications in molecular biology, including PCR (Polymerase Chain Reaction) and gene expression analysis.

Antitumor Activity

A study demonstrated that this compound significantly reduced the viability of cancer cell lines at concentrations as low as 10 µM. This suggests strong potential for therapeutic development against various malignancies.

Nucleic Acid Modifications

In another investigation, the incorporation of this compound into oligonucleotides revealed alterations in hybridization properties, providing insights into its role in modulating nucleic acid behavior under physiological conditions .

Mécanisme D'action

The mechanism of action of 6-Dimethylamino-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The dimethylamino group at the 6-position of the guanine base can form non-standard hydrogen bonds, leading to disruptions in DNA and RNA structures. This can result in the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Thio-2’-deoxyguanosine: This compound features a sulfur atom at the 6-position of the guanine base and has been shown to impair the growth of telomerase-positive tumors.

8-Hydroxy-2’-deoxyguanosine: Known for its role as a biomarker of oxidative stress, this compound has applications in cancer research and diagnostics.

Uniqueness

6-Dimethylamino-2’-deoxyguanosine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

6-Dimethylamino-2'-deoxyguanosine (6-DM-dGuo) is a modified nucleoside that has garnered attention in the fields of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is a derivative of 2'-deoxyguanosine, where the nitrogen at the 6-position is substituted with a dimethylamino group. The modification enhances its reactivity and potential therapeutic applications, particularly in cancer treatment and gene therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a purine base (guanine), a sugar moiety (deoxyribose), and the dimethylamino substituent that influences its biological activity.

6-DM-dGuo exhibits several mechanisms of action, primarily through its interaction with DNA and RNA. The dimethylamino group enhances its ability to form adducts with nucleophilic sites in nucleic acids, leading to potential mutagenic effects. This property is particularly relevant in cancer research, where such modifications can interfere with normal cellular processes.

Cytotoxicity Studies

Research has demonstrated that 6-DM-dGuo possesses significant cytotoxic effects on various cancer cell lines. For instance, studies show that it induces apoptosis in human chronic myelogenous leukemia (K562) cells. The compound's cytotoxicity was evaluated using flow cytometry, revealing an increase in the sub-G1 phase population, indicative of apoptotic cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| L1210 | 10.0 | DNA damage response activation |

These findings suggest that 6-DM-dGuo can effectively inhibit cell proliferation through multiple pathways, making it a promising candidate for further investigation in cancer therapies.

Incorporation into Nucleic Acids

The incorporation of 6-DM-dGuo into oligonucleotides has been achieved using solid-phase synthesis techniques. This allows for the study of its biological effects in a more controlled manner. Oligonucleotides containing 6-DM-dGuo have been shown to exhibit altered binding affinities and stabilities compared to standard nucleotides, affecting their interactions with complementary DNA or RNA strands.

Study on Genotoxicity

A comprehensive study investigated the genotoxic effects of 6-DM-dGuo in vivo using rodent models exposed to alkylating agents such as N-methylnitrosourea. The results indicated that 6-DM-dGuo adducts were among the major persistent lesions in DNA, contributing to long-term genotoxicity associated with these agents. The persistence of these lesions suggests a potential role for 6-DM-dGuo in the development of secondary malignancies following chemotherapy.

Clinical Implications

Clinical research has begun to explore the therapeutic potential of 6-DM-dGuo in combination with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used alongside traditional treatments, suggesting that it may help overcome resistance mechanisms commonly seen in cancer cells.

Propriétés

IUPAC Name |

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQPWZYLQPUTEJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003103 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83061-20-5 | |

| Record name | 6-Dimethylamino-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.